7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid
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Description
The compound “7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid” is a complex organic molecule. It contains a pyrido[2,3-B][1,4]oxazine ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen and oxygen . The “7-Trifluoromethyl” indicates the presence of a trifluoromethyl group (-CF3) attached to the 7th position of the ring. The “2-carboxylic acid” indicates the presence of a carboxylic acid functional group (-COOH) at the 2nd position of the ring .
Molecular Structure Analysis
The molecular formula of the compound is C8H7F3N2O, and its molecular weight is 204.15 . The presence of the trifluoromethyl group and the carboxylic acid group would likely have significant effects on the compound’s physical and chemical properties, as these groups are highly electronegative and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to be lipophilic (fat-loving), which could affect the compound’s solubility in various solvents. The carboxylic acid group can form hydrogen bonds, which could also affect the compound’s solubility and reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)4-1-5-7(13-2-4)17-3-6(14-5)8(15)16/h1-2,6,14H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQWCINXFJOAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)N=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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